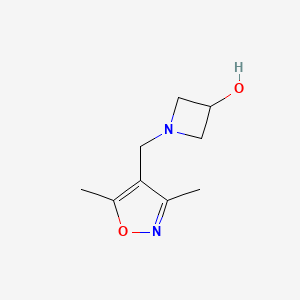
1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol
Overview
Description
1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol is a chemical compound that is not reported to occur in natural source materials of botanical or animal origin . It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C9H14N2O2. The specific molecular structure analysis is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It is known to be a solid .Scientific Research Applications
Heterocyclic Compound Synthesis
A series of heterocyclic compounds, specifically azetidinones and thiazolidinones, have been synthesized using microwave-assisted reactions. These compounds showcase pharmacological significance, including antibacterial and antifungal activities, highlighting the potential medicinal applications of azetidine derivatives (Mistry & Desai, 2006).
Antibacterial Agents
Azetidinylquinolones, particularly those with a 7-(3-amino-2-methyl-1-azetidinyl) moiety, have been synthesized to explore the effects of chirality on antibacterial potency and efficacy. This research emphasizes the critical role of the stereochemistry in azetidine compounds for enhancing antibacterial activity (Frigola et al., 1995).
Anti-inflammatory Activity
Indolyl azetidinones have demonstrated significant anti-inflammatory activity. This suggests the potential of azetidine derivatives in developing therapeutic agents for inflammation-related disorders (Kalsi et al., 1990).
Glycosidase Inhibitors
Polyhydroxylated azetidine iminosugars derived from d-glucose have been synthesized and exhibit notable inhibitory activity against amyloglucosidase. This points towards the application of azetidine derivatives in regulating enzymatic activities, potentially contributing to treatments for metabolic disorders (Lawande et al., 2015).
Synthesis of Azetidin-2-ones
Innovative methods for synthesizing azetidin-2-ones from 1, 3-dioxin-4-ones have been developed. This research contributes to the broader field of organic chemistry, providing new pathways for synthesizing complex molecular structures (Sakaki et al., 1989).
Neurokinin-1 Receptor Antagonist
A water-soluble neurokinin-1 receptor antagonist showcases efficacy in pre-clinical tests related to emesis and depression. This indicates the potential of azetidine derivatives in developing treatments for neurological conditions (Harrison et al., 2001).
properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-9(7(2)13-10-6)5-11-3-8(12)4-11/h8,12H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQPXWCTHUAALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468673.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468674.png)

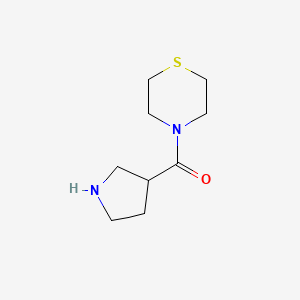


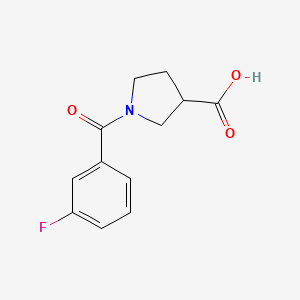
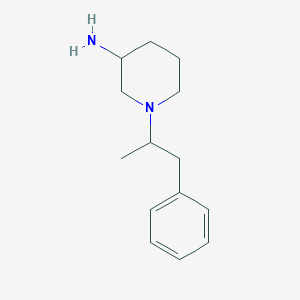
![1-{[(3-Methoxypropyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468687.png)
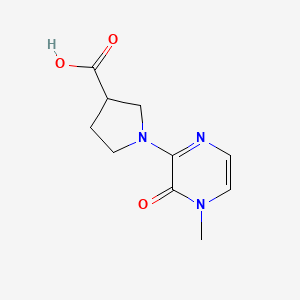
![1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468691.png)
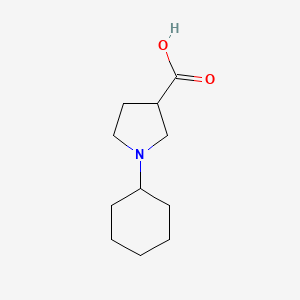
![2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1468693.png)
![1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468694.png)